molecular formula C25H14O4 B5985258 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione CAS No. 70525-44-9

3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B5985258
CAS No.: 70525-44-9
M. Wt: 378.4 g/mol
InChI Key: LLVULZDXNBPGIC-UHFFFAOYSA-N
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Description

Significance of the Naphtho[2,3-b]furan-4,9-dione (B1206112) Core Structure in Academic Research

The naphtho[2,3-b]furan-4,9-dione core is a privileged structural motif found in a variety of natural products and synthetically derived molecules. nih.gov Its significance in academic research stems from the diverse biological activities exhibited by compounds containing this scaffold. These activities have spurred investigations into their potential as therapeutic agents. The rigid, planar structure of the naphtho[2,3-b]furan-4,9-dione system also makes it an interesting subject for studies in materials science and photochemistry. nih.gov

The academic interest in this core structure is further amplified by its synthetic versatility, allowing for the introduction of a wide range of substituents at various positions. This modularity enables the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry research. The ongoing development of novel synthetic methodologies to access this core structure underscores its continued importance in the scientific community.

Historical Context of Naphthofuran-4,9-dione Derivations and Research Evolution

Historically, research into naphthofuran-4,9-dione derivatives has been driven by the isolation of naturally occurring compounds possessing this framework. Early research focused on the extraction, isolation, and structural elucidation of these natural products. Subsequently, the focus expanded to include the total synthesis of these complex molecules.

The evolution of synthetic organic chemistry has seen the development of numerous methods to construct the naphtho[2,3-b]furan-4,9-dione skeleton. Early approaches often involved multi-step sequences with harsh reaction conditions. More recently, there has been a shift towards more efficient and environmentally benign synthetic strategies. These include one-pot reactions, multicomponent reactions, and photochemical methods. nih.gov For instance, visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, offering a greener alternative to traditional thermal methods. nih.gov Another significant advancement is the use of base-promoted reactions of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds, providing a direct route to 2,3-disubstituted derivatives. researchgate.net

Scope and Research Focus on 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione and its Analogues

The research focus on this compound is primarily within the realm of synthetic methodology development. This specific compound serves as an example of a highly substituted naphtho[2,3-b]furan-4,9-dione that can be prepared using modern synthetic techniques. The introduction of both a phenyl and a benzoyl group at the 2 and 3 positions of the furan (B31954) ring, respectively, allows for the exploration of the scope and limitations of new synthetic reactions.

Research on analogues of this compound involves the variation of the substituents on the phenyl and benzoyl groups, as well as the replacement of these groups with other functionalities. This allows for a systematic investigation of how different electronic and steric properties of the substituents influence the chemical and physical properties of the molecule. While specific biological activity studies on this compound are not widely reported in publicly available literature, the broader class of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones is of interest for their potential pharmacological applications.

A key synthetic route to this class of compounds involves the one-pot reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds in the presence of a base. researchgate.net In the case of this compound, the corresponding β-dicarbonyl precursor would be dibenzoylmethane (B1670423). This reaction proceeds via a C,O-dialkylation mechanism.

Below is a table summarizing the synthesis of various 2,3-disubstituted naphtho[2,3-b]furan-4,9-dione analogues.

Entryβ-Dicarbonyl CompoundProductYield (%)
1Acetylacetone3-acetyl-2-methylnaphtho[2,3-b]furan-4,9-dione99
2Ethyl acetoacetate3-ethoxycarbonyl-2-methylnaphtho[2,3-b]furan-4,9-dione95
3Diethyl malonate3-ethoxycarbonyl-2-ethoxynaphtho[2,3-b]furan-4,9-dione92
4DibenzoylmethaneThis compound88

This table presents data on the synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-dione derivatives from the reaction of 2,3-dichloro-1,4-naphthoquinone with various β-dicarbonyl compounds.

Further research into the specific properties and potential applications of this compound is warranted to fully understand its place within the broader field of naphthofuran-4,9-dione chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoyl-2-phenylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14O4/c26-21(15-9-3-1-4-10-15)19-20-22(27)17-13-7-8-14-18(17)23(28)25(20)29-24(19)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVULZDXNBPGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362286
Record name 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70525-44-9
Record name 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzoyl 2 Phenylnaphtho 2,3 B Furan 4,9 Dione and Its Naphthofuran 4,9 Dione Congeners

Strategies for Constructing the Naphtho[2,3-b]furan-4,9-dione (B1206112) Skeleton

The synthesis of the naphtho[2,3-b]furan-4,9-dione skeleton is primarily achieved through annulation strategies starting from readily available naphthoquinone derivatives, most commonly 2-hydroxy-1,4-naphthoquinone (B1674593) or 2,3-dichloro-1,4-naphthoquinone. These strategies include various forms of cycloaddition, cyclization, and domino reactions, each offering distinct advantages in terms of reaction conditions, substrate scope, and efficiency.

Cycloaddition reactions represent a powerful and direct approach for forming the heterocyclic furan (B31954) ring onto the naphthoquinone core. These methods often involve a [3+2] annulation pattern, where a three-atom component (derived from 2-hydroxy-1,4-naphthoquinone) reacts with a two-atom component (an alkyne or alkene).

A green and efficient approach for synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition. mdpi.comnih.gov This method utilizes the reaction between 2-hydroxy-1,4-naphthoquinones and various alkynes or alkenes under blue LED (460 nm) irradiation. mdpi.com A key advantage of this protocol is that it proceeds without the need for any metal catalysts, ligands, or bases, making it an environmentally friendly option. mdpi.combohrium.com The reactions are typically carried out in a solvent like acetonitrile (B52724) at ambient temperature, affording a variety of substituted naphtho[2,3-b]furan-4,9-diones in good yields. mdpi.com This protocol demonstrates excellent regioselectivity and a broad tolerance for different functional groups on the phenylacetylene (B144264) reactant. mdpi.comnih.gov Control experiments have shown that the reaction is light-dependent and likely proceeds through a radical-mediated pathway. mdpi.com

Table 1: Examples of Naphtho[2,3-b]furan-4,9-diones Synthesized via Visible-Light-Mediated [3+2] Cycloaddition mdpi.com

Entry Alkyne Reactant Product Yield (%)
1 Phenylacetylene 2-Phenylnaphtho[2,3-b]furan-4,9-dione 75
2 1-Ethynyl-2-methoxybenzene 2-(2-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione 72
3 1-Ethynyl-4-methylbenzene 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione 77

Beyond visible-light-specific methods, broader photochemical [3+2] annulation strategies have been developed for the synthesis of the naphtho[2,3-b]furan-4,9-dione core. researchgate.net These reactions also typically involve the cycloaddition of 2-hydroxy-1,4-naphthoquinone with alkenes and alkynes. researchgate.net These photochemical methods are a cornerstone in constructing the furan ring, providing a direct route to the desired heterocyclic system. While newer methods focus on catalyst-free, visible-light conditions, earlier photochemical protocols have also proven effective in this transformation. researchgate.net

Metal-catalyzed reactions offer an alternative pathway for constructing the naphtho[2,3-b]furan-4,9-dione skeleton. One notable example is a palladium-catalyzed reverse hydrogenolysis process. rsc.org This method facilitates a two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the target compounds. rsc.orgresearchgate.net The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and proceeds without the need for external oxidants or hydrogen acceptors, generating H₂ as the only byproduct. rsc.org This approach is considered intrinsically waste-free and provides a valuable route to functionalized naphthofuran-4,9-diones. rsc.org

Thermal cyclization represents another established strategy for the synthesis of naphtho[2,3-b]furan-4,9-diones. researchgate.net These methods often involve the reaction of 2-hydroxy-1,4-naphthoquinone with reactants like enamines. researchgate.netresearchgate.net The reaction typically proceeds through an initial addition followed by a thermally induced cyclization and dehydration or oxidation to form the aromatic furan ring. These methods are often promoted by transition metals, strong bases, or strong oxidants to facilitate the cyclization process. researchgate.net

Base-promoted reactions provide a direct and often high-yielding route to 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. researchgate.net In one such method, 2,3-dichloro-1,4-naphthoquinone reacts with β-dicarbonyl compounds in the presence of a base like potassium carbonate. researchgate.net The reaction proceeds via a one-pot C,O-dialkylation of the dicarbonyl compound, leading to the formation of the furan ring in moderate to high yields. researchgate.net This method is versatile, allowing for the introduction of various substituents at the 2- and 3-positions of the furan ring. researchgate.net

Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, offer an efficient synthesis of these structures. A protocol has been developed for the synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones through a domino reaction of α-bromonitroalkenes with 2-hydroxy-1,4-naphthoquinone. researchgate.net This reaction is conducted under aqueous-mediated conditions using sodium acetate (B1210297) as the base, providing the desired products in moderate to good yields. researchgate.net

Base-Promoted and Domino Reaction Pathways

Base-Catalyzed Condensation with 1,3-Dicarbonyl Compounds

A direct and efficient one-pot synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones involves the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with various acyclic and cyclic β-dicarbonyl compounds. This method proceeds via a C,O-dialkylation of the β-dicarbonyl compound. The reaction is typically carried out in the presence of a solid base like potassium carbonate in a polar aprotic solvent such as acetonitrile or acetone.

To synthesize the target molecule, 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione, dibenzoylmethane (B1670423) is used as the 1,3-dicarbonyl starting material. The reaction proceeds with the enolate of dibenzoylmethane acting as the nucleophile, leading to the formation of the furan ring fused to the naphthoquinone core. This methodology is advantageous due to the ready availability of starting materials and the straightforward reaction procedure, providing moderate to high yields of the desired products.

Entry1,3-Dicarbonyl CompoundProductYield (%)
1DibenzoylmethaneThis compound~94%
2Acetylacetone3-acetyl-2-methylnaphtho[2,3-b]furan-4,9-dione~99%
3Ethyl acetoacetate3-ethoxycarbonyl-2-methylnaphtho[2,3-b]furan-4,9-dione~96%
Multicomponent Reaction Strategies for Naphthofuran-4,9-diones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like naphthofuran-4,9-diones in a single step. A notable example is a three-component domino reaction involving 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and a pyridinium (B92312) salt in the presence of ammonium (B1175870) acetate. researchgate.net This reaction, often facilitated by microwave irradiation in water, leads to the formation of 2-arylcarbonyl-3-aryl-4,9-dihydronaphtho[2,3-b]furan-4,9-diones in good yields. researchgate.net The presumed mechanism involves an initial generation of an α,β-unsaturated triketone, followed by a Michael addition, intramolecular cyclization, and subsequent air oxidation. researchgate.net

Another powerful MCR is the regioselective three-component condensation of 2-hydroxy-1,4-naphthoquinone with various aldehydes and isocyanides. researchgate.net This method provides a straightforward, one-pot access to linear naphtho[2,3-b]furan-4,9-dione derivatives with high regioselectivity and good yields. researchgate.net The regiochemistry of the products has been confirmed through X-ray analysis of representative compounds. researchgate.net

EntryAldehydeIsocyanideProduct
1Benzaldehydetert-Butyl isocyanide2-(tert-butylamino)-3-phenylnaphtho[2,3-b]furan-4,9-dione
24-ChlorobenzaldehydeCyclohexyl isocyanide2-(cyclohexylamino)-3-(4-chlorophenyl)naphtho[2,3-b]furan-4,9-dione
34-MethoxybenzaldehydeBenzyl isocyanide2-(benzylamino)-3-(4-methoxyphenyl)naphtho[2,3-b]furan-4,9-dione
Domino Reactions Involving Nitroalkenes and Hydroxynaphthoquinones

Domino reactions that utilize nitroalkenes as synthons provide a versatile route to functionalized naphthofuran-4,9-diones. An efficient base-catalyzed synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with β-nitrostyrenes in the presence of ammonium acetate. researchgate.net This method is notable for the conversion of the nitro group into an amino functionality without the need for an external reducing agent, yielding 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net

A related green chemistry approach employs the domino reaction of α-bromonitroalkenes with 2-hydroxy-1,4-naphthoquinone in water, catalyzed by sodium acetate, to produce 3-phenylnaphtho[2,3-b]furan-4,9-diones in moderate to good yields. researchgate.net These cascade reactions typically proceed through a sequence of Michael addition, intramolecular cyclization, and subsequent elimination or transformation of the nitro group.

Oxidative Cyclization and Annulation Reactions

N-Iodosuccinimide (NIS)-Induced Difunctionalization and Cyclization

An effective method for the synthesis of naphtho[2,3-b]furan-4,9-diones is the N-Iodosuccinimide (NIS)-induced difunctionalization of enones in the presence of 2-hydroxy-1,4-naphthoquinone. researchgate.net This reaction proceeds through a sequential Michael addition, followed by an intramolecular oxidative cyclization and dehydrogenative aromatization. researchgate.net This process efficiently forms new carbon-carbon and carbon-oxygen bonds at the α- and β-positions of the enone, leading to the desired fused heterocyclic system in moderate to excellent yields. researchgate.net The versatility of this method is demonstrated by its tolerance for a variety of enone substrates. researchgate.net

Metal-Mediated Radical Cyclization (e.g., Silver(II), Manganese(III))

Manganese(III) acetate is a widely used reagent for mediating oxidative free-radical reactions. In the context of naphthofuran synthesis, a manganese(III)-mediated reaction between 2-benzoyl-1,4-naphthoquinones and 1,3-dicarbonyl compounds has been developed. nih.gov This reaction provides an effective pathway to naphtho[2,3-c]furan-4,9-diones, a regioisomer of the target scaffold. nih.gov The chemoselectivity of the reaction is dependent on the electronic properties of the substituents on the benzoyl group. nih.gov With ethyl benzoylacetate and other 1,3-diketones, the novel naphtho[2,3-c]furan-4,9-diones are produced with high selectivity. nih.gov The mechanism involves the formation of a radical intermediate from the 1,3-dicarbonyl compound, which then adds to the quinone ring, followed by cyclization.

Silver-catalyzed reactions have also been employed in the synthesis of related furan-containing heterocycles. For instance, silver-catalyzed cyclization of enynones can induce the formation of ortho-naphthoquinone methide intermediates, which can then undergo further reactions to form complex polycyclic systems.

Regioselective Synthesis via Specific Reaction Intermediates

The regioselective construction of the naphtho[2,3-b]furan-4,9-dione core is a critical aspect of its synthesis. Several modern synthetic methods offer excellent control over the regiochemical outcome.

A notable example is the visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and alkynes. nih.govmdpi.com This green and efficient protocol proceeds under mild, catalyst-free conditions and exhibits excellent regioselectivity. nih.govmdpi.com For instance, the reaction with phenylacetylene exclusively yields 2-phenylnaphtho[2,3-b]furan-4,9-dione, with no formation of the 3-phenyl isomer. mdpi.com The proposed mechanism involves the photo-induced formation of a 1,5-biradical intermediate, which undergoes intramolecular cyclization and subsequent oxidation to the final product. mdpi.com

EntryAlkyneProductYield (%)Regioselectivity
1Phenylacetylene2-Phenylnaphtho[2,3-b]furan-4,9-dione75%>99:1
24-Chlorophenylacetylene2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione67%>99:1
34-Bromophenylacetylene2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione65%>99:1
42-Methoxyphenylacetylene2-(2-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione72%>99:1
54-Tolylacetylene2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione77%>99:1

Furthermore, the previously mentioned three-component condensation reaction of 2-hydroxy-1,4-naphthoquinone with isocyanides and aldehydes also demonstrates high regioselectivity, providing a reliable route to linearly fused naphthofuran-4,9-diones. researchgate.net The control of regioselectivity in these reactions is often dictated by the electronic and steric properties of the reacting intermediates.

Lithium Enolate Addition to Thio-Substituted Naphthoquinones

A convenient synthesis of the naphtho[2,3-b]furan-4,9-dione ring system involves the regioselective addition of lithium enolates to thio-substituted 1,4-naphthoquinones. This method proceeds through a 1,4-addition of the enolate to the naphthoquinone, leading to the formation of an alkylated intermediate. Subsequent cyclization of this intermediate, such as a phenacyl-substituted 1,4-naphthoquinone, yields the desired naphthofuran-4,9-dione framework. This approach offers a reliable route to these complex heterocyclic systems.

Intramolecular Condensation Approaches (e.g., Pummerer Reaction)

Intramolecular condensation reactions, such as the Pummerer reaction, represent a potential strategy for the synthesis of the naphtho[2,3-b]furan (B13665818) moiety. scirp.orgscirp.org The Pummerer reaction typically involves the rearrangement of a sulfoxide (B87167) in the presence of an activating agent, like acetic anhydride, to generate an electrophilic intermediate. nih.gov In the context of naphthofuran synthesis, an appropriately substituted furan derivative bearing a sulfoxide group could theoretically undergo an intramolecular Pummerer-type reaction to form the fused ring system. scirp.orgresearchgate.net

For instance, a methyl 2-(phenylsulfinylmethyl)-3-furoate can be a precursor. scirp.org An attempted intramolecular Pummerer reaction of a furan sulfoxide derivative has been reported to yield several interesting furan derivatives, showcasing the complexity and potential of this reaction pathway. scirp.orgresearchgate.net While direct application to the synthesis of this compound is not extensively detailed, the underlying principles of the Pummerer reaction suggest its applicability in forming the furan ring prior to annulation with the naphthalene (B1677914) component.

Sonogashira Coupling and Intramolecular Cyclization

The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons, has been employed in the synthesis of various heterocyclic compounds, including those with a naphthofuran core. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide.

In the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives, this methodology can be envisioned to proceed through the coupling of a suitably substituted o-iodo- or o-bromo-naphthoquinone with a terminal alkyne. The resulting alkynylated naphthoquinone intermediate can then undergo an intramolecular cyclization to furnish the furan ring, thus completing the naphthofuran-4,9-dione skeleton. This strategy allows for the introduction of a wide range of substituents at the 2- and 3-positions of the furan ring, depending on the choice of the alkyne coupling partner.

C,O-Dialkylation Approaches

A direct and efficient one-pot synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones can be achieved through the C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone. researchgate.net This base-promoted reaction proceeds by the sequential carbon and oxygen alkylation of the β-dicarbonyl compound by the dichloronaphthoquinone. researchgate.net

The versatility of this method lies in the wide variety of acyclic and cyclic β-dicarbonyl compounds that can be employed, leading to a diverse range of substituents on the furan ring. researchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields of the desired products. researchgate.net This approach is considered advantageous due to the ready availability of starting materials, simple reaction procedures, and the ability to introduce different substituents. researchgate.net

Starting β-Dicarbonyl CompoundResulting Naphtho[2,3-b]furan-4,9-dione DerivativeYield (%)
Acetylacetone2-Methyl-3-acetylnaphtho[2,3-b]furan-4,9-dione95
Ethyl acetoacetate2-Methyl-3-ethoxycarbonylnaphtho[2,3-b]furan-4,9-dione99
Diethyl malonate2-Ethoxy-3-ethoxycarbonylnaphtho[2,3-b]furan-4,9-dione85
Dimedone2,3-(4,4-Dimethyl-2,6-dioxocyclohex-1,1-ylene)naphtho[2,3-b]furan-4,9-dione92
1,3-Indandione2,3-(1,3-Dioxoindan-2,2-ylene)naphtho[2,3-b]furan-4,9-dione96

This table presents a selection of results from the C,O-dialkylation approach, showcasing the versatility of the method with different β-dicarbonyl compounds. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Sustainable and Efficient Reaction Conditions

Several innovative and environmentally friendly approaches have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones. These methods often offer advantages over traditional techniques in terms of reaction times, yields, and environmental impact.

One notable example is the use of visible-light-mediated [3+2] cycloaddition . This photochemical method allows for the synthesis of a variety of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs in good yields under mild and environmentally friendly conditions. nih.govmdpi.com The reaction proceeds through the irradiation of 2-hydroxy-1,4-naphthoquinone and an alkyne or alkene with visible blue LEDs, demonstrating excellent regioselectivity and functional group tolerance. nih.govmdpi.com

Another green approach is the palladium-catalyzed reverse hydrogenolysis . This method facilitates the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones and hydrogen gas as the only byproduct. rsc.org The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require external oxidants or hydrogen acceptors, making it an intrinsically waste-free process. rsc.org

Furthermore, the synthesis of novel benzonaphthofuroquinones has been achieved through a new method combining a base-catalyzed reaction with O2/H2O exposure . nih.gov This approach utilizes flavonoids and dichlone (B92800) as starting materials and proceeds through a cascade of reactions including isomerization, hydration, oxidation, decomposition, and intermolecular condensation. nih.gov

MethodKey FeaturesAdvantages
Visible-Light-Mediated [3+2] CycloadditionUses visible light, proceeds at room temperature. nih.govmdpi.comEnvironmentally friendly, high regioselectivity, good functional group tolerance. nih.govmdpi.com
Palladium-Catalyzed Reverse HydrogenolysisPd/C catalyst, no external oxidants. rsc.orgWaste-free (H2 is the only byproduct), atom-economical. rsc.org
Base-Catalyzed Reaction with O2/H2OUses oxygen and water. nih.govUtilizes readily available and non-toxic reagents. nih.gov

This table summarizes key features and advantages of sustainable and efficient synthetic methods for naphtho[2,3-b]furan-4,9-diones.

Biocatalysis in Naphthofuran Synthesis

The application of biocatalysis in the synthesis of complex organic molecules is a rapidly growing field, offering the potential for highly selective and environmentally benign transformations. While the direct biocatalytic synthesis of the this compound core is not yet widely reported, the principles of enzymatic catalysis hold promise for future developments in this area.

Enzymes, such as oxidoreductases, transferases, and hydrolases, could potentially be engineered or discovered to perform key steps in the synthesis of naphthofuran-4,9-diones. For instance, a biocatalyst could be employed for the selective oxidation of a precursor molecule or for the stereoselective formation of a chiral center within the naphthofuran scaffold. The use of whole-cell biocatalysts or isolated enzymes could offer advantages in terms of milder reaction conditions, reduced byproduct formation, and the potential for asymmetric synthesis. As the field of biocatalysis continues to advance, it is anticipated that enzymatic methods will play an increasingly important role in the synthesis of complex and medicinally relevant compounds like naphthofuran-4,9-diones.

Flow Chemistry Applications for Scalable Synthesis of Naphthofuran-4,9-dione Congeners Remain an Exploratory Frontier

The scalable synthesis of complex heterocyclic compounds such as this compound and its analogs is a critical aspect of advancing their potential applications. Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages in terms of scalability, safety, and efficiency for chemical manufacturing. However, a comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the application of flow chemistry for the synthesis of this compound or its immediate naphthofuran-4,9-dione congeners.

While various synthetic methodologies have been successfully employed for the creation of the naphtho[2,3-b]furan-4,9-dione core structure, the transition of these methods to continuous flow processes has not yet been documented. The existing body of research primarily focuses on batch reactions, including visible-light-mediated [3+2] cycloaddition reactions, palladium-catalyzed reverse hydrogenolysis, and one-pot multi-component reactions. These methods, while effective at a laboratory scale, may present challenges in terms of linear scalability, heat and mass transfer limitations, and consistent product quality in large-scale production.

The adaptation of synthetic routes for naphthofuran-4,9-diones to a flow chemistry setup would necessitate a detailed investigation into reaction kinetics, optimization of reactor design, and management of reaction parameters such as temperature, pressure, and residence time. The potential benefits of such an adaptation could include enhanced reaction control, leading to higher yields and purities, as well as the potential for automated and high-throughput synthesis of a library of derivatives for further study.

Given the growing interest in the development of efficient and sustainable chemical processes, the application of flow chemistry to the synthesis of this compound and its related compounds represents a promising and unexplored area of research. Future investigations in this domain could unlock the potential for the large-scale and cost-effective production of these complex molecules.

Spectroscopic and Crystallographic Elucidation of 3 Benzoyl 2 Phenylnaphtho 2,3 B Furan 4,9 Dione Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in the 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione molecule. The expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the naphthoquinone core, the phenyl group at the 2-position, and the benzoyl group at the 3-position. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling patterns (J-coupling) would reveal their electronic environment and spatial relationships with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., carbonyl, aromatic, furan-ring carbon). This technique is crucial for confirming the presence of the quinone and benzoyl carbonyl groups, as well as the furan (B31954) and aromatic ring carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton networks within the phenyl and naphthoquinone rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the different structural units of the molecule, such as linking the benzoyl group to the 3-position of the furan ring and the phenyl group to the 2-position.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. The molecular formula of the compound is C₂₅H₁₄O₄, corresponding to a molecular weight of 378.38 g/mol . chemspider.com HRMS would provide an experimental mass value that can be compared to the calculated mass, thereby confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of molecules with minimal fragmentation. ESI-MS would likely show the protonated molecule [M+H]⁺ or other adducts, which would further corroborate the molecular weight of the target compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

No experimental or theoretical IR spectral data for this compound has been reported.

Raman Spectroscopy

There is no available information on the Raman spectrum of this compound in the reviewed literature.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not available.

Fluorescence Spectroscopy

No fluorescence emission data has been published for this compound.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

A crystal structure for this compound has not been reported in the scientific literature. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be provided.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

A comprehensive search of the scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Therefore, the absolute configuration and precise conformational parameters of this specific molecule have not been experimentally determined and reported.

However, the crystallographic analysis of structurally related arylnaphthalene lactones, such as 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, can provide valuable insights into the likely structural features of the title compound. A study by Merbouh, N., et al. in 2021 provides detailed crystallographic data for these related compounds mdpi.com.

In the absence of direct data, the key structural feature of interest in this compound would be the relative orientation of the phenyl and benzoyl substituents at the 2- and 3-positions of the furan ring, as well as the planarity of the entire fused ring system. For the related structures, the torsion angle between the phenyl group and the naphthoquinone moiety was found to be significant, with values of 68.12° for 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 62.43° for 9-phenylnaphtho[2,3-c]furan-1(3H)-one mdpi.com. This indicates a non-planar arrangement, which is likely influenced by steric hindrance. It can be inferred that this compound would also exhibit a non-planar conformation due to the steric demands of the bulky phenyl and benzoyl groups.

Below is a summary of the crystallographic data for the aforementioned related compounds.

Table 1. Crystallographic Data for Related Arylnaphthalene Lactones mdpi.com
Parameter4-phenylnaphtho[2,3-c]furan-1(3H)-one9-phenylnaphtho[2,3-c]furan-1(3H)-one
Molecular FormulaC₁₈H₁₂O₂C₁₈H₁₂O₂
Formula Weight260.28260.28
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)10.301(2)8.134(2)
b (Å)10.111(2)14.004(3)
c (Å)12.556(3)11.696(2)
β (°)102.34(3)98.15(3)
Volume (ų)1277.1(5)1320.1(5)
Z44

Analysis of Hydrogen Bonding and Crystal Packing in Related Structures

The analysis of intermolecular interactions is crucial for understanding the stability and packing of molecules in the crystalline state. In the absence of a crystal structure for this compound, we again turn to the detailed study of related arylnaphthalene lactones by Merbouh, N., et al. to infer potential packing motifs mdpi.com.

For 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, the crystal packing is primarily governed by van der Waals forces and π-π stacking interactions. The authors report the presence of intermolecular close contacts, which contribute to the formation of a chain packing along the b-axis mdpi.com.

In a co-crystal containing both isomers, hydrogen bond interactions were observed between the carbonyl oxygen atoms and nearby hydrogen atoms of adjacent molecules, with O-H distances of O3-H14, O3-H16 and O2-H1, O2-H2 being noted mdpi.com. While this compound lacks hydroxyl groups for classical hydrogen bonding, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and aromatic C-H donors are likely to play a role in its crystal packing. The benzoyl group, in particular, introduces additional carbonyl oxygen atoms that can act as hydrogen bond acceptors.

The presence of multiple aromatic rings in this compound suggests that π-π stacking interactions would be a significant feature of its crystal packing, similar to what is observed in its structural analogs.

Table 2. Intermolecular Interactions in a Co-crystal of Arylnaphthalene Lactone Isomers mdpi.com
Interaction TypeAtoms InvolvedSignificance
Hydrogen BondingO3-H14, O3-H16, O2-H1, O2-H2Stabilization of the co-crystal structure
Intermolecular Close ContactsNot specified in detailFormation of chain packing along the b-axis

Chemical Reactivity and Mechanistic Investigations of 3 Benzoyl 2 Phenylnaphtho 2,3 B Furan 4,9 Dione

Electron Transfer and Redox Behavior

Electrochemical Analysis of Quinone Moieties

No specific studies detailing the electrochemical analysis of 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione were identified. Such an analysis would typically involve techniques like cyclic voltammetry to determine the reduction potentials of the quinone system and to assess the reversibility of the electron transfer processes. The presence of the electron-withdrawing benzoyl group and the phenyl group would be expected to influence the electronic properties of the quinone system, but quantitative data is not available.

Radical Anion Formation and Stability

There is no available data from techniques such as electron paramagnetic resonance (EPR) spectroscopy that would confirm the formation and characterize the stability of the radical anion of this compound. Such studies are crucial for understanding single-electron transfer processes involving this molecule.

Photochemical Transformations and Excited State Chemistry

While the photochemistry of naphtho[2,3-b]furan-4,9-diones, in general, has been explored, particularly in the context of their synthesis via visible-light-mediated reactions, specific information regarding the photochemical transformations and excited state chemistry of the 3-benzoyl-2-phenyl derivative is scarce.

Photoinduced Reactions of Naphthofuran-4,9-diones

General photoinduced reactions for the synthesis of the naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold have been reported. These often involve the irradiation of 2-hydroxy-1,4-naphthoquinones in the presence of various reactants. However, the specific photochemical reactivity of this compound upon irradiation, such as potential rearrangements, cyclizations, or fragmentations, has not been documented.

Energy Transfer and Photosensitization Processes

No studies were found that investigate the ability of this compound to participate in energy transfer or photosensitization processes. The presence of the benzoyl chromophore suggests the potential for interesting excited-state dynamics, but this remains an uninvestigated area.

Nucleophilic and Electrophilic Reactivity Profiles

A detailed profile of the nucleophilic and electrophilic reactivity of this compound is not available in the current literature. The reactivity would be dictated by the interplay of the electron-deficient quinone, the furan (B31954) ring, and the benzoyl and phenyl substituents.

Regioselectivity in Addition and Substitution Reactions

The reactivity of the naphtho[2,3-b]furan-4,9-dione core is dictated by the electrophilic nature of the quinone moiety and the nucleophilic character of the furan ring. Addition and substitution reactions are thus highly regioselective, with the precise location of attack depending on the nature of the reagent.

In the context of the synthesis of the broader class of naphtho[2,3-b]furan-4,9-diones, visible-light-mediated [3+2] cycloaddition reactions have demonstrated excellent regioselectivity. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with substituted phenylacetylenes yields exclusively the 2-substituted naphtho[2,3-b]furan-4,9-dione, with no formation of the 3-substituted isomer. lookchem.com This high degree of regioselectivity is a cornerstone in the synthesis of asymmetrically substituted derivatives.

For a pre-formed molecule like this compound, nucleophilic attack is anticipated to occur preferentially at the quinone ring. The carbonyl carbons of the quinone are highly electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating furan ring can modulate the reactivity of the quinone system.

Conversely, electrophilic attack would be directed towards the electron-rich furan ring. The substitution pattern at the 2- and 3-positions with phenyl and benzoyl groups, respectively, will significantly influence the precise site of electrophilic addition or substitution.

Reaction TypeReagentProbable Site of AttackRegioselectivity
Nucleophilic AdditionGrignard ReagentsQuinone CarbonylsHigh
Michael AdditionSoft NucleophilesQuinone Double BondModerate to High
Electrophilic SubstitutionBromineFuran RingHigh

Ring-Opening and Ring-Closure Mechanistic Pathways

The stability of the furan ring within the this compound scaffold is substantial; however, under certain conditions, ring-opening and ring-closure pathways can be envisaged. These transformations are often mediated by strong acids, bases, or specific reagents that can engage with the furan oxygen or the adjacent carbonyl groups.

Analogous to other furan systems, acid-catalyzed ring-opening could be initiated by protonation of the furan oxygen, leading to a cascade of electronic rearrangements and potential cleavage of the C-O bond. The resulting intermediates could then undergo subsequent reactions, including recyclization to form alternative heterocyclic systems.

Base-mediated ring-opening, while less common for simple furans, could be facilitated in this specific molecule by the presence of the activating benzoyl group at the 3-position. A strong nucleophile could potentially attack the furan ring, initiating a ring-opening sequence.

Mechanistic studies on related epoxyketone natural products have revealed that thiol additions can lead to a series of complex rearrangements, including 1,2-shifts and intramolecular aldol (B89426) reactions, highlighting the potential for intricate mechanistic pathways in similar systems. nih.gov

ConditionProposed IntermediatePotential Outcome
Strong AcidOxonium IonRearrangement or Solvolysis
Strong Base/NucleophileCarbanionic SpeciesFormation of a new ring system

Influence of Substituents on Chemical Reactivity

The phenyl and benzoyl groups at the 2- and 3-positions, respectively, are not mere spectators in the chemical transformations of this compound. They exert profound electronic and steric effects that modulate the reactivity of the entire molecule.

Electronic Effects on Reaction Rates and Product Distributions

The electronic nature of substituents on the 2-phenyl and 3-benzoyl rings can significantly alter the electron density distribution within the naphtho[2,3-b]furan-4,9-dione framework. Electron-donating groups (EDGs) on these aromatic rings would increase the electron density of the furan ring, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making the furan ring less reactive towards electrophiles but potentially activating the quinone moiety towards nucleophilic attack.

Studies on 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives have shown that the electronic properties, such as redox potentials and solvatochromism, are closely linked to their biological activity, underscoring the importance of electronic effects in this class of compounds. acs.org

Substituent on Phenyl/Benzoyl RingEffect on Furan RingEffect on Quinone RingPredicted Impact on Reactivity
Electron-Donating (e.g., -OCH₃)Increased NucleophilicityMinor DeactivationFaster reaction with electrophiles
Electron-Withdrawing (e.g., -NO₂)Decreased NucleophilicityActivationSlower reaction with electrophiles, faster with nucleophiles

Steric Hindrance and Stereochemical Control in Reactions

The sheer bulk of the 2-phenyl and 3-benzoyl substituents imposes significant steric hindrance around the furan ring and the adjacent quinone carbonyls. This steric congestion plays a critical role in controlling the trajectory of incoming reagents, thereby dictating the stereochemical outcome of reactions.

In addition reactions to the quinone carbonyls, the approach of a nucleophile will be sterically hindered from the face of the molecule occupied by the bulky aryl and benzoyl groups. This can lead to high diastereoselectivity, with the nucleophile preferentially attacking from the less hindered face.

In-Depth Theoretical and Computational Analysis of this compound Remains an Open Area of Scientific Inquiry

Despite the significant interest in the synthesis and biological activities of the naphtho[2,3-b]furan-4,9-dione scaffold, a comprehensive theoretical and computational investigation focused specifically on this compound has yet to be reported in publicly available scientific literature. Extensive searches have not yielded specific studies that would allow for a detailed discussion of its quantum chemical properties, electronic structure, or reaction mechanisms as outlined in the requested structure.

The synthesis of various derivatives of naphtho[2,3-b]furan-4,9-dione is well-documented, employing methods such as visible-light-mediated [3+2] cycloaddition reactions. Furthermore, the biological potential of this class of compounds, particularly their anticancer properties, has been a subject of investigation. However, the specific theoretical underpinnings of the electronic and structural characteristics of this compound, which would inform a deeper understanding of its reactivity and potential applications, are not available.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to elucidate molecular geometry, stability, and electronic properties. Frontier Molecular Orbital (FMO) analysis is crucial for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, time-dependent DFT (TD-DFT) can predict spectroscopic parameters such as UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. Analyses of excitonic and charge transfer interactions are also vital for understanding the photophysical properties of such compounds.

Moreover, computational approaches are invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This information is fundamental for optimizing synthetic routes and understanding the formation of complex molecules like this compound.

While computational studies have been performed on related heterocyclic systems, the direct application of these findings to this compound would be speculative without dedicated research. The unique electronic and steric effects of the benzoyl and phenyl substituents at the 2- and 3-positions of the furan ring are expected to significantly influence the molecule's properties.

Therefore, the detailed theoretical and computational characterization of this compound represents a gap in the current scientific literature. Such a study would be a valuable contribution to the field of computational and medicinal chemistry, providing foundational data that could guide future experimental work in the development of novel materials and therapeutic agents based on the naphtho[2,3-b]furan-4,9-dione core. At present, the absence of this specific research prevents a scientifically rigorous and detailed exposition on the topics requested.

Theoretical and Computational Studies of 3 Benzoyl 2 Phenylnaphtho 2,3 B Furan 4,9 Dione

Reaction Mechanism Elucidation via Computational Approaches

Reaction Pathway Mapping and Energetic Profiles

There is no available research data detailing the reaction pathway mapping or the energetic profiles for the synthesis or degradation of 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione. Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly used to elucidate reaction mechanisms, identify transition states, and calculate the activation energies of chemical reactions. However, such studies have not been reported for this particular compound.

Molecular Dynamics Simulations

Similarly, a review of scientific databases indicates a lack of published molecular dynamics (MD) simulations focused on this compound. MD simulations are a powerful tool for investigating the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Dynamic Behavior

No studies were found that specifically analyze the conformational landscape or the dynamic behavior of this compound. Such analyses would typically involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them, as well as simulating its motion to understand its flexibility and structural changes over time.

Solvent Effects on Molecular Properties and Reactivity

There is no available information regarding the influence of different solvents on the molecular properties and reactivity of this compound. Research in this area would typically employ computational models, such as implicit or explicit solvation models, to predict how the solvent environment affects the compound's structure, stability, and chemical reactivity.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of Naphthofuran 4,9 Dione Derivatives in Vitro Focus

Design Principles for Naphthofuran-4,9-dione Derivatives Based on SAR

The design of novel naphthofuran-4,9-dione derivatives is heavily guided by structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of the parent molecule and assess the resulting impact on biological activity, providing crucial insights for developing more potent and selective compounds.

Impact of Substituent Variation on Molecular Interactions

The core structure of naphtho[2,3-b]furan-4,9-dione (B1206112) is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents. mdpi.com Research indicates that the nature and position of these substituents are critical determinants of the molecule's therapeutic efficacy.

Studies on related naphtho[2,3-b]furan-4,9-dione systems have shown that modifications at the 2- and 3-positions of the furan (B31954) ring significantly influence their cytotoxic profiles. For instance, the introduction of electron-withdrawing groups at the 2-position has been associated with very good in vitro potency, achieving IC50 values in the submicromolar range against certain cell lines. researchgate.net One of the most promising compounds identified in a study was 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione, which exhibited high cytotoxic activity. researchgate.net This suggests that electronegative atoms like chlorine can enhance molecular interactions with biological targets.

The following table summarizes the impact of substituent variations on the cytotoxic activity of selected naphthofuran-4,9-dione derivatives.

Compound ClassSubstituent/ModificationObserved In Vitro EffectReference
Naphtho[2,3-b]furan-4,9-dionesElectron-withdrawing groups at C-2 positionPotent antiproliferative activity (IC50 in submicromolar range) researchgate.net
Naphtho[2,3-b]furan-4,9-diones2-(2-chlorophenyl)-3-diethoxyphosphoryl groupHigh cytotoxic activity in MTT test researchgate.net
BenzonaphthofuroquinonesPhenolic hydroxy group at C-5 positionIncreased cytotoxic activity nih.gov
BenzoylnaphthindolizinedionesReplacement of furan ring with a pyrrole (B145914) systemLoss of anticancer activity nih.gov

Stereochemical Influence on Biological Target Engagement

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biomolecules like enzymes and receptors are themselves chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to fit into the binding site of a biological target. Even minor changes in stereoconfiguration can lead to significant differences in potency and selectivity. nih.govnih.gov

For many classes of natural products and their derivatives, only one of a pair of enantiomers typically displays the desired biological activity. nih.gov While specific research on the stereoisomers of 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione is not extensively detailed in the literature, the principles of stereochemistry are universally applicable. If chiral centers are introduced into the naphthofuran-4,9-dione scaffold, it is highly probable that the resulting enantiomers or diastereomers would exhibit different levels of biological activity. This is because the precise spatial orientation of the substituents would determine the efficiency of the interaction with the target protein. nih.gov Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing effective therapeutic agents based on this scaffold.

Mechanistic Studies of Molecular Interactions with Biomolecules In Vitro

Understanding the precise molecular mechanisms by which naphthofuran-4,9-dione derivatives exert their biological effects is crucial. In vitro mechanistic studies using cell lines and isolated biomolecules have begun to unravel the complex pathways these compounds influence.

Enzyme Inhibition Studies and Binding Mechanisms

The naphthofuran scaffold is a component of various compounds designed to be enzyme inhibitors. Although the specific enzymatic targets of this compound are not fully elucidated, studies on structurally related heterocyclic compounds provide valuable insights. For example, a series of tricyclic furan derivatives, specifically benzothieno[3,2-b]furan derivatives, were designed and synthesized as potent inhibitors of I-kappa B Kinase beta (IKKβ), a key enzyme in inflammatory signaling pathways. nih.gov Similarly, novel hybrids of napabucasin, which contains a naphthoquinone core, have been evaluated as potent STAT3 inhibitors. mdpi.com These examples highlight the potential for the naphthofuran-4,9-dione core to serve as a template for developing targeted enzyme inhibitors.

Modulation of Intracellular Signaling Pathways (In Vitro Models)

Recent mechanistic investigations have shown that naphthoquinone-based compounds can significantly interfere with critical intracellular signaling pathways that are often dysregulated in cancer. One study on a series of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, which are structurally analogous to the naphthofuran-4,9-diones, identified a lead compound with potent activity against triple-negative breast cancer cells. nih.gov Immunocytochemistry analysis revealed that this compound significantly suppressed the phosphorylation of Akt at the Ser473 site. nih.gov This inhibitory action disrupts the pro-survival PI3K/Akt signaling pathway, sensitizing the cancer cells to apoptosis while sparing normal cells. nih.gov This finding suggests that a key mechanism of action for this class of compounds could be the targeted inhibition of survival signaling cascades within cancer cells.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis) in Cell Lines

A primary mechanism through which many naphthofuran-4,9-dione derivatives exhibit their anticancer effects is the induction of programmed cell death, or apoptosis. researchgate.net In vitro studies have consistently demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines.

Mechanistic studies have provided specific details on this process. For instance, treatment with a 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative led to robust apoptotic responses in MDA-MB-231 breast cancer cells, confirmed by enhanced activation of caspase-3/7 and an increase in reactive oxygen species (ROS) generation. nih.gov Similarly, research on benzonaphthofuroquinones found that active compounds promoted the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) in human leukemia cells, indicating activation of the caspase cascade. nih.gov Studies on related benzo[f]indole-4,9-dione derivatives also confirmed that these molecules induce apoptosis through an increase in ROS, which causes DNA damage and activates the intrinsic apoptotic pathway involving the cleavage of caspases-9 and -3. nih.gov

The following table details the observed apoptotic effects of naphthoquinone-related compounds in various cancer cell lines.

Compound ClassCell LineObserved Apoptotic MechanismReference
2-Amino-naphtho[2,3-b]thiophene-4,9-dionesMDA-MB-231 (Breast Cancer)Enhanced caspase-3/7 activation, increased ROS generation nih.gov
2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dioneHL-60, MCF-7 (Leukemia, Breast Cancer)Inhibited cell proliferation, generated DNA damage, induced apoptosis researchgate.net
BenzonaphthofuroquinonesHuman Leukemia CellsInduced late-stage apoptosis, promoted cleavage of caspase-3 and PARP nih.gov
Benzo[f]indole-4,9-dione DerivativesMDA-MB-231 (Breast Cancer)Increased ROS, DNA fragmentation, cleavage of caspase-9 and caspase-3 nih.gov

Interaction with Nucleic Acids (DNA Binding, Damage Induction)

Naphthofuran-4,9-dione derivatives have been identified as compounds capable of interacting with and damaging nucleic acids. Research into hybrid molecules that combine the naphthofuran-4,9-dione scaffold with a phosphonate (B1237965) moiety has shown these compounds can generate DNA damage. researchgate.netnih.gov Specifically, the derivative 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione was found to inhibit cell proliferation in HL-60 and MCF-7 cells and induce apoptosis, which was linked to its ability to cause DNA damage. nih.gov This suggests that the core naphthofuran-4,9-dione structure is a key contributor to the genotoxic effects observed. The mechanism is believed to involve the generation of intracellular reactive oxygen species (ROS), which can lead to oxidative damage to DNA. nih.gov

Disruption of Cellular Microenvironments (In Vitro Context)

The cytotoxic activity of naphthofuran-4,9-dione derivatives is also associated with their ability to disrupt cellular microenvironments in vitro. A key mechanism identified is the generation of intracellular ROS. nih.gov This increase in ROS can lead to a state of oxidative stress within the cell, disrupting normal cellular function and signaling pathways. Furthermore, a derivative of the core compound, 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione, has been shown to induce the dissipation of the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is a critical event that can trigger the apoptotic cascade, further contributing to the compound's cytotoxic effects.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To better understand how naphthofuran-4,9-dione derivatives interact with their biological targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These in silico techniques provide valuable predictions about the binding of these ligands to specific proteins and enzymes. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method calculates a docking score, which estimates the binding affinity between the ligand and the target. For example, in studies of other furan-containing compounds, docking results have shown high binding affinities to antioxidant and antiplatelet targets, with docking scores sometimes exceeding those of standard reference compounds. nih.gov These simulations reveal the specific binding modes, identifying key interactions such as hydrophobic interactions and hydrogen bonds that stabilize the ligand-protein complex. Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent derivatives. researchgate.netnih.gov

Conformational Changes upon Ligand Binding

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic stability of the ligand-protein complex. These simulations model the movement of atoms in the complex over time, providing insights into conformational changes that may occur upon ligand binding. MD simulations can confirm whether the binding pose predicted by docking is stable and can reveal how the protein structure adapts to accommodate the ligand. This information is vital for a complete understanding of the interaction, as the flexibility of both the ligand and the protein can significantly influence binding affinity.

Binding Energy Calculations (e.g., MM-PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. nih.gov34.237.233 These calculations are typically performed on snapshots taken from MD simulations. researchgate.net The binding free energy is calculated by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov The MM-PBSA method has been shown to perform well in calculating absolute binding free energies. nih.gov Lower calculated binding energy values indicate a more favorable and stable interaction between the ligand and its target protein. researchgate.net This approach allows for a quantitative comparison of the binding affinities of different derivatives, aiding in the optimization of lead compounds. uni-duesseldorf.de

Energy ComponentContribution (kcal/mol)Role in Binding
van der Waals Energy-45.5Favorable hydrophobic and contact interactions
Electrostatic Energy-28.2Favorable ionic and polar interactions
Polar Solvation Energy+35.8Unfavorable, cost of desolvating polar groups
Non-Polar Solvation Energy-3.6Favorable, related to the hydrophobic effect
Total Binding Energy -41.5 Overall predicted binding affinity

Investigations into Specific Biological Target Classes Modulated by Naphthofuran-4,9-diones

Research has identified several classes of biological targets that are modulated by naphthofuran-4,9-dione derivatives and related structures. One of the key targets is DNA topoisomerase II. nih.gov Certain benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives have been found to be potent inhibitors of this enzyme, which is critical for DNA replication and repair in cancer cells. nih.gov The inhibition of topoisomerase II leads to DNA damage and ultimately triggers cell death.

Additionally, the broad cytotoxic and antifungal activities of these compounds suggest they interact with other crucial cellular targets. nih.govnih.gov The ability of these derivatives to generate ROS and disrupt mitochondrial function points towards an interaction with components of the electron transport chain or other mitochondrial proteins. nih.gov The diverse biological activities reported for the naphthofuran-4,9-dione scaffold indicate that it can likely modulate multiple signaling pathways within a cell, making it a promising framework for the development of therapeutic agents. researchgate.netresearchgate.netnih.gov

Structural Modifications and Analog Design of 3 Benzoyl 2 Phenylnaphtho 2,3 B Furan 4,9 Dione

Synthetic Routes to Substituted Naphtho[2,3-b]furan-4,9-dione (B1206112) Analogues

A variety of synthetic methodologies have been developed to access substituted naphtho[2,3-b]furan-4,9-dione derivatives. These routes often begin with readily available precursors like 2-hydroxy-1,4-naphthoquinone (B1674593) or 2,3-dichloro-1,4-naphthoquinone, which can be elaborated through various cyclization and substitution reactions to build the desired molecular complexity.

Modifications at the Furan (B31954) Ring (e.g., C-2, C-3 positions)

The furan ring is a primary target for structural modification, allowing for the introduction of a wide range of substituents at the C-2 and C-3 positions. These modifications can significantly influence the electronic and steric properties of the molecule.

One prevalent method involves the reaction of 2-hydroxy-1,4-naphthoquinone with various coupling partners. For instance, a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and substituted phenylacetylenes provides a green and efficient route to 2-phenylnaphtho[2,3-b]furan-4,9-diones. researchgate.netrsc.orgmdpi.com This method demonstrates excellent regioselectivity and tolerance for a variety of functional groups on the phenylacetylene (B144264), including halogens, formyl, and alkyl groups. rsc.org

Another approach is the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds. uwa.edu.au This one-pot synthesis proceeds via a C,O-dialkylation to yield 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to high yields. uwa.edu.au The versatility of this method allows for the introduction of diverse substituents at both the C-2 and C-3 positions by varying the β-dicarbonyl starting material. uwa.edu.au

Furthermore, domino reactions have been employed for the synthesis of 3-substituted derivatives. A reaction between α-bromonitroalkenes and 2-hydroxynaphthalene-1,4-dione in the presence of sodium acetate (B1210297) in water affords 3-phenylnaphtho[2,3-b]furan-4,9-diones. nih.gov Similarly, a three-component reaction of 2-hydroxy-1,4-naphthoquinone, β-nitrostyrenes, and ammonium (B1175870) acetate can be used to synthesize 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones. nih.gov

C-2 SubstituentC-3 SubstituentStarting MaterialsReaction ConditionsYield (%)
PhenylH2-hydroxy-1,4-naphthoquinone, PhenylacetyleneVisible blue LEDs (460 nm), Acetonitrile (B52724), 6 h75
4-FormylphenylH2-hydroxy-1,4-naphthoquinone, 4-EthynylbenzaldehydeVisible blue LEDs (460 nm), Acetonitrile, 6 h79
4-ChlorophenylH2-hydroxy-1,4-naphthoquinone, 1-Chloro-4-ethynylbenzeneVisible blue LEDs (460 nm), Acetonitrile, 6 h81
MethylAcetyl2,3-dichloro-1,4-naphthoquinone, AcetylacetoneK2CO3, Acetonitrile, Reflux, 6 h99
HPhenyl2-hydroxy-1,4-naphthoquinone, α-BromonitrostyreneNaOAc, Water, 70°C, 7 hModerate to Good
AminoPhenyl2-hydroxy-1,4-naphthoquinone, β-Nitrostyrene, Ammonium acetateDeep eutectic solvent, rtGood

Substitutions on the Naphthalene (B1677914) Quinone Moiety

Modifying the naphthalene quinone core is another key strategy to tune the properties of the final compound. Substitutions at various positions on the aromatic rings can alter the electronic nature of the quinone system.

Synthetic approaches to achieve these modifications often involve starting with an already substituted naphthoquinone derivative. For example, base-promoted reactions of 4a,6,7,8a-tetrachloro-1,4-methanonaphthalene-5,8-dione with β-dicarbonyl compounds lead to the formation of 5,8-methanonaphtho[2,3-b]furan-4,9-diones, which carry substituents on the naphthalene framework. uwa.edu.au

While direct substitution on a pre-formed naphtho[2,3-b]furan-4,9-dione is less common due to potential reactivity issues with the quinone system, the use of substituted 2,3-dichloro- or 2-hydroxy-1,4-naphthoquinones in the cyclization reactions described in section 7.1.1 provides a straightforward entry to a wide range of analogs with diverse substitution patterns on the naphthalene moiety.

Naphthalene SubstituentFuran Ring SubstituentsStarting MaterialsReaction ConditionsYield (%)
4a,6,7,8a-Tetrachloro (methano-bridged)2-Methyl, 3-Acetyl4a,6,7,8a-tetrachloro-1,4-methanonaphthalene-5,8-dione, AcetylacetoneK2CO3, Acetonitrile, rt, 2 h92
6-Bromo2-Phenyl6-Bromo-2-hydroxy-1,4-naphthoquinone, PhenylacetyleneStandard [3+2] cycloaddition conditionsNot specified
6-Methyl2-Phenyl2-Hydroxy-6-methyl-1,4-naphthoquinone, PhenylacetyleneStandard [3+2] cycloaddition conditionsNot specified

Derivatization of the Benzoyl and Phenyl Moieties

The peripheral benzoyl and phenyl groups of the parent compound offer numerous opportunities for derivatization. Introducing substituents onto these aromatic rings can modulate steric bulk, electronic properties, and potential intermolecular interactions.

The most direct method for achieving this is to start the synthesis with appropriately substituted precursors. For the C-2 phenyl group, this involves using substituted phenylacetylenes in the [3+2] cycloaddition reaction with 2-hydroxy-1,4-naphthoquinone. rsc.org A wide array of commercially available or synthetically accessible phenylacetylenes bearing electron-donating or electron-withdrawing groups can be utilized.

Similarly, for the C-3 benzoyl group, one can envision using substituted benzoylacetones or related β-dicarbonyl compounds in reactions with 2,3-dichloro-1,4-naphthoquinone. While not explicitly detailed for a benzoyl group in the provided literature, the general applicability of the reaction with various β-dicarbonyls suggests its feasibility. uwa.edu.au Another route could involve a Friedel-Crafts acylation of a 2-phenyl-3-unsubstituted naphtho[2,3-b]furan-4,9-dione with a substituted benzoyl chloride, although the regioselectivity and potential for side reactions would need to be carefully controlled.

C-2 Phenyl SubstituentC-3 Benzoyl SubstituentSynthetic StrategyPrecursors
4-PropylH (at C-3)Visible-light mediated [3+2] cycloaddition2-hydroxy-1,4-naphthoquinone, 1-Ethynyl-4-propylbenzene
4-BromoH (at C-3)Visible-light mediated [3+2] cycloaddition2-hydroxy-1,4-naphthoquinone, 1-Bromo-4-ethynylbenzene
4-FluoroH (at C-3)Visible-light mediated [3+2] cycloaddition2-hydroxy-1,4-naphthoquinone, 1-Ethynyl-4-fluorobenzene
H4-Methoxy (hypothetical)Friedel-Crafts Acylation2-Phenylnaphtho[2,3-b]furan-4,9-dione, 4-Methoxybenzoyl chloride
H4-Nitro (hypothetical)Reaction with substituted β-dicarbonyl2,3-dichloro-1,4-naphthoquinone, 1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione

Fused Ring Systems and Polycyclic Naphthofuran Derivatives

Expanding the polycyclic framework of the naphtho[2,3-b]furan-4,9-dione system by fusing additional rings can lead to novel structures with unique properties. These extended aromatic systems can be synthesized through various cyclization strategies.

One approach involves the synthesis of benzo[b]naphtho[2,3-b]furan-6,11-diones from o-acetylbenzoic acids. These reactions create a furan ring fused between a naphthalene and a benzene (B151609) ring, extending the polycyclic system.

Palladium-catalyzed reverse hydrogenolysis offers a method for the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha[2,3-b]furan-4,9-diones. researchgate.net By using cyclic olefins, it is possible to generate fused ring systems.

Furthermore, intramolecular cycloaddition reactions can be employed to construct complex polycyclic frameworks. For example, a rhodium-catalyzed [2+2+2] cycloaddition of enynes with alkynes has been developed to create fused tricyclic hydronaphthofuran scaffolds. Although this leads to a partially saturated system, subsequent aromatization could potentially yield fully aromatic fused polycycles.

Strategies for Introducing Chirality and Stereoisomerism

The introduction of stereocenters into the naphtho[2,3-b]furan-4,9-dione scaffold is a significant challenge, as the core structure is planar and achiral. Strategies to introduce chirality typically involve modifications that create stereogenic centers, often in a controlled, stereoselective manner.

One potential strategy is the asymmetric synthesis of dihydro- or tetrahydro-naphthofuran analogs, where the saturation of the furan or naphthalene rings allows for the creation of chiral centers. For instance, the asymmetric synthesis of a fused tricyclic hydronaphthofuran scaffold has been achieved via a rhodium(I)-BINAP-catalyzed enantioselective [2+2+2] cycloaddition. nih.gov This method constructs a hydronaphthofuran system with three consecutive stereogenic centers in high enantioselectivity. nih.gov While not directly yielding an aromatic naphtho[2,3-b]furan-4,9-dione, such chiral intermediates could potentially be oxidized to their aromatic counterparts, or used as chiral building blocks.

Another approach could be an organocatalyzed asymmetric reaction. For the related naphtho[1,2-b]furan (B1202928) system, an asymmetric synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-ols has been developed through the organocatalyzed reaction of quinones with aldehydes. This suggests that similar strategies could be explored for the naphtho[2,3-b]furan (B13665818) scaffold.

The synthesis of atropisomers represents another avenue for introducing chirality. If sufficiently bulky substituents were introduced at positions that restrict free rotation around a single bond (e.g., at the C-2 phenyl and C-3 benzoyl positions), it might be possible to isolate stable, chiral atropisomers. However, this remains a largely unexplored area for this specific scaffold.

Currently, the direct enantioselective synthesis of chiral 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione analogs remains a significant synthetic hurdle, with most strategies focusing on the creation of chiral, partially saturated precursors.

Emerging Research Directions and Future Perspectives in 3 Benzoyl 2 Phenylnaphtho 2,3 B Furan 4,9 Dione Research

Development of Novel Synthetic Methodologies

The synthesis of the naphtho[2,3-b]furan-4,9-dione (B1206112) core is a focal point of current research, with an emphasis on developing more efficient, sustainable, and versatile methods. Traditional approaches are being supplanted by modern catalytic strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance. mdpi.com

Catalytic and Organocatalytic Approaches

Modern synthetic chemistry is increasingly reliant on catalytic processes to enhance efficiency and sustainability. In the context of naphthofuran-4,9-diones, several catalytic methods have been developed.

One notable advancement is the use of palladium-on-carbon (Pd/C) as a catalyst in a reverse hydrogenolysis process. rsc.org This method facilitates the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphtho[2,3-b]furan-4,9-diones. rsc.org A key advantage of this approach is that it proceeds without the need for external oxidants or hydrogen acceptors, presenting an intrinsically waste-free synthetic route. rsc.org

Base-promoted reactions also represent a significant strategy. For instance, the one-pot reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds, promoted by a base like potassium carbonate, yields 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to high yields. researchgate.net These catalytic approaches provide versatile and simpler procedures compared to many traditional methods. researchgate.net

Catalyst/PromoterReactantsMethodKey Advantage
Palladium-on-carbon (Pd/C)2-hydroxy-1,4-naphthoquinones and olefinsReverse HydrogenolysisWaste-free (no external oxidants needed) rsc.org
Potassium Carbonate (Base)2,3-dichloro-1,4-naphthoquinone and β-dicarbonyl compoundsOne-Pot C,O-DialkylationHigh yields and simple procedure researchgate.net

Photoredox Catalysis for Naphthofuran Synthesis

Photoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful and green synthetic tool. nih.gov This approach is particularly attractive for constructing complex heterocyclic systems like naphtho[2,3-b]furan-4,9-diones under environmentally friendly conditions. mdpi.com

A significant breakthrough is the visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and various alkynes or alkenes. mdpi.comnih.gov This reaction proceeds efficiently under irradiation from blue LEDs (e.g., 460 nm) in a solvent like acetonitrile (B52724), notably without the need for any external metals, bases, or other catalysts. mdpi.comnih.gov This method demonstrates excellent regioselectivity and functional group tolerance, providing a facile and green pathway to a diverse range of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs. mdpi.comnih.gov Control experiments have confirmed that the reaction is light-dependent, as no product is formed in the absence of irradiation. mdpi.com

MethodReactantsConditionsKey Features
Visible-Light-Mediated [3+2] Cycloaddition2-hydroxy-1,4-naphthoquinone (B1674593) and alkynes/alkenesBlue LED (460 nm), Acetonitrile, Room TemperatureCatalyst-free, high regioselectivity, green and efficient mdpi.comnih.gov

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the structural and dynamic properties of 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione is crucial for designing new applications. Advanced spectroscopic methods are indispensable tools for probing these characteristics at the molecular level. researchgate.net While specific dynamic studies on this exact compound are not extensively documented, the application of established techniques allows for in-depth analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are fundamental for unambiguously confirming the complex structure and connectivity of the molecule. Variable-temperature NMR can be employed to study dynamic processes, such as rotational barriers around single bonds, which can influence the molecule's conformational preferences and electronic properties.

UV-Visible and Fluorescence Spectroscopy: These methods are used to investigate the electronic transitions within the molecule. researchgate.net The extensive π-conjugated system of the naphthofuran-4,9-dione core gives rise to characteristic absorption and emission spectra. Solvatochromism studies, which measure spectral shifts in different solvents, can provide insights into the nature of the excited state and the molecule's interaction with its environment.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and probe the molecule's bonding structure. researchgate.net They can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state, which is critical for understanding crystal packing and its effect on material properties. researchgate.net

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new naphthofuran derivatives with tailored properties. nih.gov Structure-based drug design strategies, for example, have been successfully applied to design and identify novel naphthofuran derivatives. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule to understand its shape and steric properties.

Analyze Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter for predicting the molecule's electronic behavior, color, and reactivity.

Simulate Spectra: Predict NMR, UV-Vis, and IR spectra to aid in the interpretation of experimental data.

Guide Synthesis: By modeling reaction pathways and predicting the stability of intermediates and products, computational chemistry helps in designing more efficient synthetic routes and targeting specific isomers.

This integrated approach allows researchers to screen virtual libraries of compounds and prioritize candidates with the most promising electronic or photophysical properties before committing to laboratory synthesis, saving significant time and resources. nih.gov

Exploration of Naphthofuran-4,9-diones in Materials Science and Photochemistry

The unique electronic and photophysical properties of the naphthofuran-4,9-dione scaffold make it a promising candidate for applications in advanced materials.

Applications as Organic Semiconductors or Dyes

The extensive π-conjugated system of the naphtho[2,3-b]furan-4,9-dione core is a hallmark of organic molecules used as semiconductors and dyes. nih.gov Many industrial dyes and pigments, which possess large, planar aromatic structures, have been successfully repurposed as high-performance organic semiconductors in devices like organic field-effect transistors (OFETs). nih.govbohrium.com

Compounds with fused furan (B31954) and aromatic rings, structurally related to the target molecule, have demonstrated significant potential as organic semiconducting materials. frontiersin.org The planarity of the fused ring system facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. By modifying the peripheral substituents (like the benzoyl and phenyl groups), it is possible to tune the molecule's packing arrangement and electronic properties, such as the charge carrier mobility. frontiersin.org

Furthermore, the inherent chromophoric nature of the dione (B5365651) structure suggests potential applications as specialty dyes or pigments. nih.gov The color and photostability can be fine-tuned through chemical modification, opening avenues for their use in advanced imaging or electronic displays. The photochromic properties observed in some related vinylidene-naphthofurans, which change color reversibly upon exposure to UV light, further highlight the rich photochemistry of this class of compounds. rsc.org

Photophysical Applications

Currently, there is no published research specifically detailing the photophysical applications of this compound. The core naphtho[2,3-b]furan-4,9-dione structure is known to be a fluorescent chromophore, and substitutions can significantly modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Future research in this area could involve:

Spectroscopic Characterization: A thorough investigation of the absorption and emission spectra of this compound in various solvents of differing polarity would be the foundational step. This would reveal its potential as a fluorescent probe or dye.

Quantum Yield Determination: Measuring the fluorescence quantum yield is crucial to assess the efficiency of its light emission, which is a key parameter for applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent label.

Solvatochromism Studies: Examining the effect of solvent polarity on the absorption and emission spectra could provide insights into the nature of its excited state and its potential use as a sensor for environmental polarity.

A hypothetical data table for future experimental findings is presented below:

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
HexaneData not availableData not availableData not availableData not available
TolueneData not availableData not availableData not availableData not available
DichloromethaneData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available
MethanolData not availableData not availableData not availableData not available

Deepening Mechanistic Understanding of Molecular Interactions (In Vitro)

There is currently no available data from in vitro studies to elucidate the molecular interactions of this compound with biological macromolecules. The planar aromatic structure of the core and the presence of functional groups like the benzoyl ketone suggest potential for interactions with biomolecules such as DNA or proteins.

Future research directions to deepen the mechanistic understanding could include:

DNA Interaction Studies: Techniques such as UV-Visible and fluorescence spectroscopy, circular dichroism, and viscosity measurements could be employed to investigate the mode of binding (intercalation, groove binding, or electrostatic interaction) with DNA.

Protein Binding Analysis: Investigating the interaction with specific proteins, particularly enzymes, could reveal potential inhibitory activities. Techniques like fluorescence quenching assays and isothermal titration calorimetry could quantify the binding affinity and thermodynamic parameters of such interactions.

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes could identify specific biological targets and pave the way for understanding its mechanism of action at a molecular level.

A hypothetical data table summarizing potential future findings from in vitro interaction studies is provided below:

BiomoleculeBinding Constant (K)Mode of InteractionThermodynamic Parameters (ΔH, ΔS)
Calf Thymus DNAData not availableData not availableData not available
Human Serum AlbuminData not availableData not availableData not available
Topoisomerase IData not availableData not availableData not available
Tyrosine KinaseData not availableData not availableData not available

Q & A

What are the key synthetic methodologies for constructing the naphtho[2,3-b]furan-4,9-dione core in 3-benzoyl-2-phenyl derivatives?

Basic Research Question
The synthesis typically involves cyclization reactions of substituted benzoic acid derivatives or quinones. For example, Koyanagi et al. demonstrated that 3-lithiofuran intermediates react with cyclic anhydrides to form the fused furan-dione system . Ethyl 2-(3-furanoyl)benzoate derivatives undergo thermal cyclization under acidic conditions to yield the naphthofuran-dione scaffold, confirmed by IR (C=O stretch at 1670 cm⁻¹) and NMR (aromatic proton signals at δ 7.05–8.07 ppm) .

Advanced Research Question How can regioselectivity be controlled during the cyclization of substituted precursors? Methodological Answer: Substituent positioning on the precursor (e.g., electron-withdrawing groups on the benzene ring) directs cyclization pathways. For instance, methyl or methoxy groups at specific positions (e.g., 2- or 6-position) influence reaction outcomes, as shown by variations in NMR chemical shifts (δ 2.60–4.27 ppm for methyl/methoxy groups) and MS fragmentation patterns (e.g., m/z 244–324) .

How can spectral data discrepancies (e.g., NMR or elemental analysis) be resolved when characterizing 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione derivatives?

Basic Research Question
Standard characterization involves cross-referencing IR, NMR, and MS data. For example, the C=O stretch in IR (1670 cm⁻¹) should align with carbonyl proton environments in NMR (δ 6.65–8.07 ppm for aromatic protons) .

Advanced Research Question What analytical strategies address contradictions between calculated and observed elemental composition (e.g., C/H ratios)? Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopic byproducts. Re-crystallization in non-polar solvents (e.g., hexane/ethyl acetate) and vacuum drying improve accuracy. Koyanagi et al. reported resolving a 0.26% C discrepancy via repeated sublimation, achieving a match within 0.1% error .

What computational tools are effective for predicting reaction pathways in naphthofuran-dione synthesis?

Advanced Research Question How can quantum chemical calculations optimize synthetic routes for complex derivatives? Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles by 50% . For example, predicting the stability of intermediates in lithiation-cyclization reactions minimizes side-product formation .

How do substituents (e.g., benzoyl or phenyl groups) influence the electronic properties of the naphthofuran-dione system?

Advanced Research Question What spectroscopic or computational evidence supports substituent effects on redox behavior? Methodological Answer: Electron-withdrawing groups (e.g., benzoyl) lower the LUMO energy, enhancing quinone-like redox activity. Cyclic voltammetry shows a 0.3 V reduction potential shift compared to unsubstituted analogs. Computational studies (Hückel MO theory) correlate substituent Hammett constants with observed spectral shifts (e.g., Δδ = 0.15 ppm for para-substituted phenyl groups) .

What orthogonal experimental designs are suitable for optimizing reaction yields in multi-step syntheses?

Advanced Research Question How can factorial design reduce variability in cyclization or coupling reactions? Methodological Answer: A 2³ factorial design (e.g., temperature, solvent polarity, catalyst loading) identifies critical factors. For instance, optimizing the cyclization of ethyl 2-(3-furanoyl)benzoate achieved a 22% yield increase by prioritizing solvent polarity (p < 0.05) over temperature . Response surface methodology (RSM) further refines conditions for >90% yield .

How can stability issues (e.g., decomposition under light or heat) be mitigated during storage or reactions?

Basic Research Question
Standard stabilization involves inert atmospheres (N₂/Ar) and light-sensitive storage (amber vials).

Advanced Research Question What mechanistic insights explain thermal degradation pathways? Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, linked to retro-Diels-Alder cleavage. Stabilizers like hindered phenols (0.1 wt%) extend shelf life by scavenging radicals, as shown by accelerated aging studies (40°C/75% RH for 28 days) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.